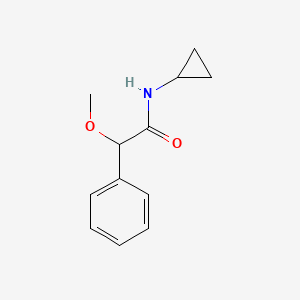![molecular formula C30H26N2OS B15010807 N-[(2Z)-4-(biphenyl-4-yl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010807.png)
N-[(2Z)-4-(biphenyl-4-yl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a biphenyl-substituted thioamide with a methoxyphenyl-substituted aldehyde in the presence of a base can lead to the formation of the thiazole ring.
Introduction of the Biphenyl and Methoxyphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate biphenyl and methoxyphenyl halides and palladium catalysts.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired thiazole derivative, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiazoles or thiazolidines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, palladium catalysts for coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles, thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
The compound (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mécanisme D'action
The mechanism of action of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its biphenyl and methoxyphenyl groups may facilitate interactions with cellular membranes or receptors, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole ring structures but different substituents, such as 2-aminothiazole or 2-mercaptothiazole.
Biphenyl Compounds: Molecules containing biphenyl groups, such as biphenyl-4-carboxylic acid or 4,4’-dibromobiphenyl.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups, such as 4-methoxyphenylacetic acid or 4-methoxyphenylhydrazine.
Uniqueness
The uniqueness of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its combination of structural features, including the thiazole ring, biphenyl group, and methoxyphenyl group
Propriétés
Formule moléculaire |
C30H26N2OS |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
3-[2-(4-methoxyphenyl)ethyl]-N-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C30H26N2OS/c1-33-28-18-12-23(13-19-28)20-21-32-29(22-34-30(32)31-27-10-6-3-7-11-27)26-16-14-25(15-17-26)24-8-4-2-5-9-24/h2-19,22H,20-21H2,1H3 |
Clé InChI |
QOFWZSRQFVHDPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B15010725.png)

methylidene}hydrazinyl]-3-chloroquinoxaline](/img/structure/B15010732.png)
![ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate](/img/structure/B15010744.png)
![6-Amino-3-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010755.png)

![2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B15010767.png)
![Benzene-1,4-diyl bis[3-(morpholin-4-ylsulfonyl)benzoate]](/img/structure/B15010771.png)
![ethyl (2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010784.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010788.png)
![Ethyl 1-(4-chlorophenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010796.png)
![(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010806.png)
![2-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15010811.png)
![8-chloro-1,3-dimethyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010815.png)
